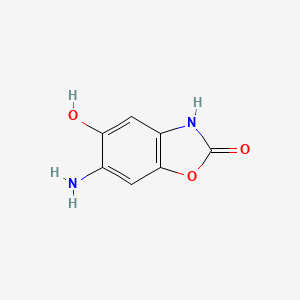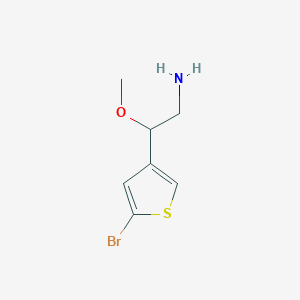
6-Amino-5-hydroxy-2,3-dihydro-1,3-benzoxazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5-hydroxy-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound with the molecular formula C7H6N2O3 It is a derivative of benzoxazole, a bicyclic compound consisting of a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-hydroxy-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with urea or its derivatives under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained between 80-100°C to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as p-toluenesulfonic acid or other acidic catalysts can be used to enhance the reaction rate and selectivity. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-hydroxy-2,3-dihydro-1,3-benzoxazol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 6-amino-5-oxo-2,3-dihydro-1,3-benzoxazol-2-one.
Reduction: Formation of 6-amino-5-hydroxy-2,3-dihydro-1,3-benzoxazol-2-amine.
Substitution: Formation of various substituted benzoxazole derivatives depending on the substituent introduced.
Scientific Research Applications
6-Amino-5-hydroxy-2,3-dihydro-1,3-benzoxazol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Amino-5-hydroxy-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The compound’s hydroxyl and amino groups play crucial roles in forming hydrogen bonds and other interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound, lacking the amino and hydroxyl substitutions.
2-Aminophenol: A precursor in the synthesis of 6-Amino-5-hydroxy-2,3-dihydro-1,3-benzoxazol-2-one.
6-Amino-2,3-dihydro-1,3-benzoxazol-2-one: A similar compound without the hydroxyl group.
Uniqueness
This compound is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a wider range of chemical reactions and interact with various biological targets more effectively than its analogs.
Properties
Molecular Formula |
C7H6N2O3 |
|---|---|
Molecular Weight |
166.13 g/mol |
IUPAC Name |
6-amino-5-hydroxy-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C7H6N2O3/c8-3-1-6-4(2-5(3)10)9-7(11)12-6/h1-2,10H,8H2,(H,9,11) |
InChI Key |
JCJBVVYNDZPEBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=C1OC(=O)N2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13082217.png)
![3-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,1,5-trimethylcyclohexane](/img/structure/B13082231.png)




![2-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol](/img/structure/B13082261.png)

![4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine dihydrobromide](/img/structure/B13082266.png)

![3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13082270.png)
